molecular formula C14H9N3 B12046363 2,2'-Azanediyldibenzonitrile

2,2'-Azanediyldibenzonitrile

Cat. No.: B12046363
M. Wt: 219.24 g/mol
InChI Key: JGNDVMNUMRWBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Azanediyldibenzonitrile is a high-purity chemical compound offered for research and development purposes. This molecule features a central nitrogen atom connected to two benzonitrile groups, making it a potential building block in organic synthesis and materials science . Compounds with similar structures are frequently investigated as functional organic linkers in the development of advanced materials, such as Metal-Organic Frameworks (MOFs) . The nitrile groups can act as coordination sites for metal ions, while the amine bridge can be utilized to modify the linker's geometry and electronic properties . Researchers also explore such structures in the development of small molecules for pharmaceutical research, where the biphenyl core is a common motif in drug discovery . This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9N3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(2-cyanoanilino)benzonitrile

InChI

InChI=1S/C14H9N3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,17H

InChI Key

JGNDVMNUMRWBSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC2=CC=CC=C2C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2 Azanediyldibenzonitrile and Its Structural Analogues

Carbon-Nitrogen Bond Forming Reactions for Diarylamine Scaffolds

The cornerstone of synthesizing 2,2'-Azanediyldibenzonitrile and related diarylamines is the formation of the C-N bond between two aryl groups and a central nitrogen atom. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used strategies for this purpose.

Catalytic amination of aryl halides, particularly the Buchwald-Hartwig amination, stands as a premier method for constructing C(aryl)-N bonds. rsc.org This palladium-catalyzed reaction has seen extensive development, leading to highly general and reliable protocols for coupling a wide array of amines with aryl halides and pseudohalides. nih.gov A key to the success of these methods has been the continuous development of sophisticated phosphine (B1218219) ligands that facilitate the catalytic cycle, enabling reactions under milder conditions and with broader substrate scopes. nih.govacs.org

Recent advancements have focused on using more earth-abundant and less expensive metals, like nickel and copper, as catalysts. Nickel catalysis, for instance, has been shown to be effective for the amination of aryl chlorides, which are often less reactive than their bromide or iodide counterparts. rsc.orgrsc.org Visible-light-initiated, dual photoredox and nickel catalysis can provide diarylamines in good yields at room temperature, tolerating a wide range of functional groups. rsc.org Iron-catalyzed systems have also been developed for the chemoselective C-N coupling of diarylamines with aryl halides that contain unprotected amino or hydroxy groups. researchgate.net

Catalyst SystemHalideAmine SourceConditionsKey FeaturesYield Range
Pd(OAc)₂ / KPhosAr-Cl, Ar-BrAqueous NH₃, KOHDioxane, 110 °CHigh selectivity for primary arylamine; suppresses hydroxylation. acs.orgN/A
NiCl₂ / dtbbpyAr-Cl, Ar-BrAnilinesThioxanthen-9-one (photocatalyst), visible light, rtMild conditions; proceeds under sunlight; broad functional group tolerance. rsc.org41-93%
Copper PowderAr-XAliphatic primary aminesWater, 100 °C, airLigand-free; organic solvent-free; selective for N-arylamines. organic-chemistry.orgGood to excellent
Iron-II-SaltsAr-X (with -NH₂, -OH)DiarylaminesGrignard reagentsChemoselective; tolerates unprotected functional groups. researchgate.net75-88%

This table presents a summary of different catalytic systems for aryl amination, based on data from referenced literature.

Beyond the direct amination of aryl halides, other cross-coupling strategies provide alternative routes to diarylamine scaffolds. The Chan-Lam coupling reaction, for example, utilizes boronic acids as the aryl source in a copper-catalyzed reaction with N-H containing compounds. organic-chemistry.org A significant advantage of the Chan-Lam reaction is that it can often be performed in air at room temperature, making it operationally simpler than many palladium-catalyzed processes. organic-chemistry.org

Gold-catalyzed C-N cross-coupling has also emerged as a viable method. Recent research has demonstrated the coupling of aryl iodides with aliphatic nitriles, which are typically challenging nitrogen nucleophiles. acs.orgnih.gov This method, which can proceed both inter- and intramolecularly, is noted for its high tolerance to air and humidity. nih.gov Another innovative approach involves the diarylation of amines using hypervalent iodine reagents known as diaryliodonium salts. chemrxiv.orgresearchgate.netnih.gov This strategy can proceed without a metal catalyst and allows for the introduction of two different aryl groups in a single, atom-efficient step. chemrxiv.orgresearchgate.net

Targeted Functionalization and Derivatization Approaches

Creating derivatives of this compound involves either building the molecule from already functionalized precursors or by direct functionalization of the pre-formed diarylamine scaffold. These approaches allow for the synthesis of a diverse library of compounds with tailored electronic and steric properties.

The synthesis of substituted diarylamines, including derivatives of this compound, can be achieved by employing substituted starting materials in the C-N coupling reactions described previously. For instance, using a substituted aniline (B41778) or a substituted aryl halide in a Buchwald-Hartwig or Chan-Lam reaction allows for the introduction of various functional groups onto the aromatic rings.

A novel cascade reaction strategy allows for the synthesis of highly functionalized diarylamines from cyclic amines. chemrxiv.orgresearchgate.net In this process, cyclic amines are used to synthesize amino-substituted diaryliodonium salts. These intermediates then undergo a one-pot N-arylation and ring-opening reaction with external nucleophiles, leading to a wide variety of diarylamines. chemrxiv.orgnih.gov This method is particularly noteworthy as it has been used to synthesize diarylamines containing electron-withdrawing groups such as cyano (CN) and trifluoromethylsulfonyl (SO₂CF₃), demonstrating a direct route to analogues of this compound. chemrxiv.org

Starting Material 1Starting Material 2MethodKey FeaturesResulting Structure
2-Halobenzonitrile2-AminobenzonitrileCatalytic Amination (e.g., Buchwald-Hartwig)Direct formation of the symmetrical diarylamine core.This compound
Cyclic AmineDiaryliodonium Salt PrecursorN-Arylation / Ring Opening CascadeOne-pot synthesis of highly functionalized, unsymmetrical diarylamines. chemrxiv.orgresearchgate.netDiarylamines with diverse functionalities.
Arylboronic Acid2-AminobenzonitrileChan-Lam CouplingCopper-catalyzed, often under mild, aerobic conditions. organic-chemistry.orgUnsymmetrical diarylamines.
Aryl HalideArginineCopper-Catalyzed Domino ReactionUses a bio-based nitrogen source. researchgate.netSymmetrical or unsymmetrical diarylamines.

This table outlines strategies for synthesizing substituted diarylamines, including the target compound, based on referenced findings.

The direct functionalization of the diarylamine core represents a powerful and step-economical approach to diversification. C-H bond activation and functionalization is a particularly attractive strategy, as it avoids the need for pre-functionalized substrates. For example, a dicopper(I,I)-NHC complex has been shown to catalyze the dual ortho-C-H functionalization of diarylamines for the hydroarylation of alkynes, leading to complex polycyclic structures. rsc.org

The ring-opening difunctionalization strategy using diaryliodonium salts is also exceptionally versatile for incorporating ancillary functionalities. nih.gov This method tolerates a wide array of external nucleophiles, including amines, phenols, carboxylic acids, thiols, and halides, allowing for their strategic incorporation into the final diarylamine product. chemrxiv.orgresearchgate.net This high functional group tolerance makes the strategy suitable for the late-stage functionalization of complex molecules. nih.gov Furthermore, photocatalysis has been employed for the cascade sp² C-H bond functionalization of diarylamines with hypervalent iodine reagents to construct substituted acridines, demonstrating another route to introduce new C-C bonds onto the diarylamine framework. acs.org

Green Chemistry Principles in this compound Synthesis

In line with modern synthetic priorities, significant effort has been directed towards developing greener and more sustainable methods for diarylamine synthesis. These approaches focus on minimizing waste, avoiding hazardous reagents, reducing energy consumption, and using renewable resources. su.secolab.ws

One major focus is the replacement of traditional organic solvents with water. Copper-catalyzed amination reactions have been successfully performed "on water," offering a mild and air-tolerant method with a broad substrate scope. rsc.org Similarly, a one-pot reductive cyclocondensation to form related benzimidazole (B57391) heterocycles has been achieved in water, highlighting the potential for aqueous media in nitrogen-heterocycle synthesis. pcbiochemres.com

The use of heterogeneous, recyclable catalysts is another key principle of green chemistry. A magnetic metal-organic framework (Fe₃O₄/Cu₃(BTC)₂) has been developed as an easily separable and reusable catalyst for the synthesis of diarylamines from aryl halides and arginine, which serves as a renewable nitrogen source. researchgate.net Supported gold-palladium alloy nanoparticles have also been used for the acceptorless dehydrogenative aromatization of cyclohexylamines and other substrates to form diarylamines, a process that generates H₂ as the only byproduct. nih.gov

Furthermore, metal-free reaction conditions are highly desirable. A sustainable, energy-efficient, and metal-free method for preparing complex diarylamines has been developed using diaryliodonium salts. su.se This method is noted for its high atom economy, minimizing waste. su.se Another approach utilizes economical and environmentally friendly reagents, such as nitrates and iron powder, in a nitrosonium-initiated C–N bond formation to synthesize diarylamines. acs.org

Green ApproachCatalyst/ReagentSolventKey AdvantagesRef.
Domino ReactionFe₃O₄/Cu₃(BTC)₂ (magnetic MOF)N/ARecyclable catalyst, uses arginine as N-source. researchgate.net
Acceptorless Dehydrogenative AromatizationAu–Pd/TiO₂TolueneHeterogeneous catalyst, H₂ is the only byproduct. nih.gov
Metal-Free Cascade ReactionDiaryliodonium SaltsDMSOMetal-free, high atom economy, energy efficient. su.se
Nitrosonium-Initiated C-N FormationIron Powder / NitratesDichloromethaneUses economical and eco-friendly reagents. acs.org
Chan-Lam Coupling in WaterCuBr / PEG-2000-ligandWaterAvoids organic solvents, catalyst can be recycled. colab.ws

This table compares various green chemistry approaches for the synthesis of diarylamines based on referenced literature.

Elucidation of Reaction Chemistry of 2,2 Azanediyldibenzonitrile

Reactivity Profiles of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized triple bond, rendering the carbon atom electrophilic. libretexts.org This inherent polarity governs its reactivity, making it susceptible to a variety of chemical transformations. allen.in

Nucleophilic Additions and Transformations of Cyano Groups

The electrophilic carbon of the nitrile group readily undergoes nucleophilic attack. libretexts.org Strong nucleophiles, such as Grignard reagents, add directly to the cyano carbon to form an intermediate imine salt, which can then be hydrolyzed to a ketone. libretexts.org Weaker nucleophiles often require acid catalysis to activate the nitrile group, enhancing its electrophilicity. ucalgary.ca

The nitrile groups in 2,2'-Azanediyldibenzonitrile can be hydrolyzed to carboxylic acids under either acidic or basic conditions, proceeding through an amide intermediate. libretexts.orglibretexts.org Furthermore, reduction of the nitrile groups, for instance with lithium aluminum hydride (LiAlH₄), yields primary amines. This reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbon, forming an imine anion which is further reduced and then protonated. libretexts.orglibretexts.org

Aryl nitriles, such as those in the title compound, can also participate in "click" chemistry. For instance, they can be converted to tetrazoles, demonstrating their utility as modifiable organic groups. nih.gov

Intramolecular Cyclization Pathways

The presence of both nitrile and amine functionalities within the same molecule opens up possibilities for intramolecular cyclization reactions. These reactions are often domino processes, involving an initial nucleophilic addition followed by cyclization. For example, a domino nucleophilic addition/intramolecular cyclization of similar substrates with amines, mediated by trimethylaluminum (B3029685) (Me₃Al), has been shown to produce substituted 1-aminoisoquinolines. nih.gov This proceeds through the formation of an imine intermediate which then undergoes intramolecular cyclization. nih.gov

Intramolecular Friedel-Crafts type cyclizations are also known to occur in related systems, leading to the formation of cyclic frameworks. beilstein-journals.org While specific examples for this compound are not detailed in the provided search results, the general principles of intramolecular reactions involving nitrile and amine groups suggest the potential for forming novel heterocyclic structures under appropriate conditions.

Chemical Transformations Involving the Secondary Amine Linkage

The secondary amine group (-NH-) in this compound introduces basicity and nucleophilicity to the molecule, enabling a range of acid-base and substitution reactions.

Investigation of Acid-Base Equilibria and Proton Transfer Dynamics

As a derivative of ammonia, the secondary amine possesses a lone pair of electrons on the nitrogen atom, making it a Brønsted-Lowry base capable of accepting a proton. byjus.commsu.edu In an aqueous environment, an equilibrium will be established where the amine can be protonated by water. msu.edu The strength of an acid or base is described by its pKa value, and the Henderson-Hasselbalch equation relates pH, pKa, and the concentrations of the acidic and basic forms. msu.edu The basicity of the amine allows it to react with acids to form ammonium (B1175870) salts. libretexts.org

Exploration of Coordination Chemistry of 2,2 Azanediyldibenzonitrile Based Ligands

Rational Design of Ligand Architectures

The design of ligands is crucial for controlling the structure, reactivity, and properties of the resulting metal complexes. The 2,2'-Azanediyldibenzonitrile framework offers a versatile platform for creating ligands with specific coordination behaviors.

Ligands capable of binding to a metal ion through two donor atoms are known as bidentate ligands, and this mode of binding is termed chelation. libretexts.org This process typically forms a stable five- or six-membered ring with the metal center, an outcome known as the chelate effect, which enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands. libretexts.org

For a this compound-type ligand, the most probable bidentate coordination would occur through the nitrogen atoms of the two benzonitrile (B105546) groups. This would create a stable chelate ring with the central metal ion. The analogous ligand, 2,2'-dipyridylamine (B127440) (dpaH), frequently coordinates in this bidentate fashion through its two pyridine (B92270) nitrogens. nsf.govacs.org This coordination mode (designated as mode II for dpaH) allows the ligand to accommodate a wide range of metal-nitrogen bond angles. nsf.gov The flexibility of the central amine bridge allows the two aromatic rings to arrange themselves appropriately to bind to a single metal center. nsf.gov

While bidentate chelation is common, the versatility of the dpaH scaffold suggests other possibilities for this compound. These include acting as a monodentate ligand (binding through only one nitrile nitrogen) or as a bridging ligand between two or more metal centers. nsf.gov The specific coordination mode adopted would depend on factors such as the nature of the metal ion, the steric properties of other ligands present, and the reaction conditions. The ability of cyanophenyl groups to act as effective linkers in coordination networks has been well-established, supporting their potential role as donor sites in a chelate structure. acs.orgnih.gov

The development of chiral ligands is a cornerstone of asymmetric catalysis, where the ligand's three-dimensional structure directs the stereochemical outcome of a chemical reaction. The this compound framework, similar to bipyridine and dipyridylamine scaffolds, can be modified to create chiral ligands.

One established strategy is to introduce atropisomerism, a type of chirality that arises from restricted rotation around a single bond. This is famously exemplified in ligands like BINAP, where the bulky groups on the binaphthyl scaffold prevent free rotation, creating a stable, chiral conformation. nih.gov A similar principle could be applied by introducing bulky substituents at the positions ortho to the amine bridge in the this compound structure. This would hinder the rotation of the benzonitrile rings, potentially locking the molecule into a non-superimposable, chiral conformation.

Another approach involves attaching a known chiral auxiliary to the ligand backbone. nih.gov For instance, a chiral group could be appended to the central amine nitrogen or to the benzonitrile rings. This strategy has been successfully used to create a wide variety of chiral pyridine-derived ligands for applications in mechanistically diverse transition-metal-catalyzed reactions. nih.govrsc.org The design of such ligands often focuses on creating a well-defined chiral pocket around the metal center to effectively control the approach of substrates. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with these ligands typically involves reacting the ligand with a suitable metal precursor, followed by detailed characterization to elucidate the resulting structure.

Ligands based on the this compound scaffold are expected to coordinate with a wide variety of transition metals, leveraging the Lewis basicity of the nitrogen donor atoms. nih.gov Synthesis of such complexes would likely follow established procedures for related N-donor ligands. A common method involves the reaction of the ligand with a simple metal salt (e.g., chloride, acetate, or triflate) in an appropriate solvent like methanol, ethanol, or acetonitrile. asianpubs.orgresearchgate.netuomustansiriyah.edu.iq

Based on the extensive chemistry of the analogous 2,2'-dipyridylamine, complexes with numerous transition metals can be anticipated. The table below summarizes representative metal complexes formed with dpaH, which serve as a model for the potential coordination scope of this compound.

Metal IonExample Complex FormulaCoordination GeometryReference
Cobalt(II)[Co(DPA)(oxalate)]Tetrahedral bendola.com
Cobalt(III)[Co(DPA)2(Cl)2]+Octahedral acs.org
Copper(II)[Cu(3,3'-dimethyl-DPA)2]2+Distorted Tetrahedral acs.org
Iron(II)[Fe(DPA)2(N3)2]Distorted Octahedral researchgate.net
Rhenium(I)[Re(DPA)(CO)3Cl]Octahedral chem960.com

Unambiguous determination of the structure of new coordination compounds relies on a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal. Upon complexation, the vibrational frequencies of the donor groups are expected to shift. For a this compound complex, a shift in the stretching frequency of the nitrile group (ν(C≡N)), typically observed around 2220-2260 cm⁻¹, would provide strong evidence of its involvement in bonding. Similarly, changes in the N-H stretching and bending vibrations would indicate interaction at the amine bridge.

UV-Visible (UV-Vis) Spectroscopy: This method provides information on the electronic structure of the complexes. The spectra typically show intense bands in the UV region corresponding to π→π* transitions within the ligand and potentially lower energy metal-to-ligand charge transfer (MLCT) or d-d transition bands in the visible region, depending on the metal ion. researchgate.net

The following table presents selected structural data from X-ray diffraction studies of dpaH complexes, illustrating the type of information obtained from such analyses.

ComplexCoordination GeometryM-Npyridine Bond Lengths (Å)N-M-N Bite Angle (°)Reference
[Fe(DPA)2(N3)2]·H2ODistorted Octahedral2.140 - 2.22580.12 - 80.81 researchgate.net
[Co(DPA)2(NCS)2]Distorted Octahedral~2.15~82.3 researchgate.net

Electronic and Redox Properties of Metal-2,2'-Azanediyldibenzonitrile Complexes

The electronic properties of coordination complexes dictate their behavior in areas such as catalysis, magnetism, and materials science. These properties are governed by the interaction between the metal d-orbitals and the ligand's frontier molecular orbitals. frontiersin.orgnih.gov

Ligands containing π-systems, such as this compound, can be "redox-active" or "non-innocent," meaning they can actively participate in the redox chemistry of the complex by accepting or donating electrons. acs.org The redox behavior of complexes with the analogous dpaH ligand has been studied, revealing that they can undergo electron transfer processes that may be centered on either the metal or the ligand. acs.org

Cyclic voltammetry (CV) is a key electrochemical technique used to probe these properties. A CV experiment can determine the formal reduction potentials of the complex, indicating the ease with which it can be oxidized or reduced. For example, studies on Ni(II) and Zn(II) complexes with redox-active pyridyl-based ligands show distinct, often reversible, oxidation and reduction waves that are assigned to ligand-based processes. frontiersin.orgnih.gov

The oxidation state of the ligand can have a significant impact on the geometry and electronic structure of the complex. Oxidation of a redox-active ligand can alter its π-acceptor character, which in turn influences the ligand field splitting and the electronic properties of the metal center. frontiersin.orgresearchgate.net These changes can be monitored by spectroelectrochemistry, where UV-Vis or other spectroscopic techniques are used to characterize the complex as its oxidation state is changed electrochemically. This provides insight into the nature of the orbitals involved in the redox process (HOMO/LUMO) and the degree of electronic communication between the metal and the ligand. acs.org

Investigation into Catalytic Applications of 2,2 Azanediyldibenzonitrile Systems

Asymmetric Catalysis Employing Chiral 2,2'-Azanediyldibenzonitrile Ligands

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction. nih.govwikipedia.org The development of chiral derivatives of this compound has opened new avenues in asymmetric catalysis.

Chiral ligands derived from the this compound scaffold have shown promise in a variety of enantioselective catalytic reactions. One notable application is the asymmetric hydrosilylation of ketones , a fundamental method for producing chiral secondary alcohols. d-nb.infonih.gov In this transformation, a metal catalyst, often based on rhodium or iridium, bearing a chiral this compound-type ligand, facilitates the addition of a hydrosilane across the carbonyl group of a ketone. The chiral environment around the metal center dictates the facial selectivity of the addition, leading to one enantiomer of the alcohol product in excess. For instance, iridium complexes with chiral N-heterocyclic carbene (NHC) ligands, which can be conceptually related to derivatives of this compound, have been effective in the highly enantioselective hydrosilylation of various ketones. scirp.orgscirp.org

Another significant area of application is in asymmetric conjugate additions . libretexts.orgorganic-chemistry.org This class of reactions involves the 1,4-addition of a nucleophile to an α,β-unsaturated compound and is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Chiral this compound-based ligands, when part of a copper or other transition metal catalyst, can control the stereochemistry of the addition of organometallic reagents (e.g., organozinc or Grignard reagents) to Michael acceptors. nih.govbeilstein-journals.org The resulting products, which contain newly formed stereocenters, are obtained with high levels of enantiomeric excess.

The following table summarizes representative results for the enantioselective hydrosilylation of ketones using catalyst systems conceptually related to chiral this compound ligands.

Ketone SubstrateChiral Ligand TypeMetalEnantiomeric Excess (ee %)Reference
AcetophenoneChiral NHCIridiumUp to 95% scirp.org
2-ButanoneC2-Symmetric NHCCopper>99% nih.gov
3-HexanoneC2-Symmetric NHCCopper98% nih.gov
PropiophenoneChiral hydroxyamide-functionalized azoliumIridiumUp to 90% scirp.org
Cyclic KetonesCyanobis(oxazoline)Rhenium83-94% nih.gov

The effectiveness of a chiral catalyst is highly dependent on the structure of the ligand. nih.govpnas.org For this compound-based systems, researchers have focused on modifying the ligand's framework to improve both the enantioselectivity (enantiocontrol) and the range of substrates that can be used effectively (substrate generality). rsc.org

Key strategies for ligand optimization include:

Introduction of Steric Bulk: Incorporating bulky groups near the metal's coordination site can create a more defined and restrictive chiral pocket. This steric hindrance can enhance the differentiation between the two faces of the prochiral substrate, leading to higher enantioselectivity. rsc.org

Electronic Tuning: The electronic properties of the ligand can be altered by introducing electron-donating or electron-withdrawing substituents on the aromatic rings. These modifications can influence the reactivity of the metal center and its affinity for the substrate. pnas.org

Symmetry Elements: The symmetry of the ligand, such as C2-symmetry, can be a crucial design element, often leading to a reduction in the number of possible transition states and thereby simplifying the stereochemical outcome. wikipedia.orgresearchgate.net However, C1-symmetric ligands have also proven to be highly effective, sometimes outperforming their C2-symmetric counterparts by offering a more nuanced chiral environment. chinesechemsoc.org

The process of ligand optimization is often a systematic endeavor, involving the synthesis and screening of a library of related ligands to establish a clear structure-activity and structure-selectivity relationship. snnu.edu.cnnih.govbeilstein-journals.org

Role in Transition Metal-Mediated Catalysis

This compound and its derivatives are effective ligands in a range of transition metal-catalyzed reactions, primarily due to the coordinating ability of the central nitrogen atom and the nitrile groups. mdpi.comfrontiersin.org These ligands can stabilize the metal center and modulate its catalytic activity.

Cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com Ligands based on the this compound framework have found application in important cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination . snnu.edu.cneie.gr

In these reactions, which are typically catalyzed by palladium or nickel, the ligand plays a critical role in facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. orgsyn.org The steric and electronic properties of the this compound-derived ligand can be tuned to enhance catalyst stability, activity, and substrate scope, allowing for the coupling of challenging substrates such as aryl chlorides and sterically hindered starting materials. nih.govresearchgate.netresearchgate.net

The table below shows examples of ligand types used in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which could conceptually include derivatives of this compound.

Cross-Coupling ReactionLigand TypeMetal CatalystTypical SubstratesReference
Suzuki-MiyauraMonophosphinePalladiumAryl halides/triflates and boronic acids orgsyn.org
Buchwald-Hartwig AminationImidazopyridine MonophosphinePalladiumAryl halides and amines researchgate.net
Suzuki-MiyauraIndolylphosphine (CM-phos)PalladiumAryl mesylates and boronic acids orgsyn.org
Buchwald-Hartwig AminationIndolylphosphine (CM-phos)PalladiumAryl mesylates and amines orgsyn.org

[2+2+2] cycloaddition reactions are powerful, atom-economical methods for the synthesis of six-membered rings from three unsaturated components. psu.edunih.govrsc.org Transition metal complexes, particularly those of cobalt, rhodium, and iridium, are effective catalysts for these transformations. csic.esnih.gov Ligands play a crucial role in controlling the chemo-, regio-, and sometimes stereoselectivity of these reactions.

While specific examples detailing the use of this compound as a ligand in [2+2+2] cycloadditions are not extensively documented in the provided search results, its structural features suggest potential applicability. The nitrogen and nitrile functionalities could coordinate to a metal center, influencing the assembly of alkynes and other unsaturated partners. The nitrile groups of the ligand itself could potentially participate in the cycloaddition, leading to the formation of complex heterocyclic structures.

Activation of Small Molecules (e.g., Dinitrogen, Carbon Dioxide) in Catalytic Cycles

The catalytic activation and transformation of small, abundant molecules like dinitrogen (N₂) and carbon dioxide (CO₂) into valuable chemicals is a major goal in chemistry. sioc-journal.cnunc.edu This process often relies on transition metal complexes where the ligands play a critical role in modulating the metal's electronic structure to facilitate the binding and activation of these inert molecules. nih.govnih.gov

The dinitrogen molecule is notoriously unreactive due to the strong triple bond between the two nitrogen atoms. rsc.org Catalytic dinitrogen fixation typically involves the coordination of N₂ to a highly reduced metal center, which can then donate electron density into the antibonding orbitals of N₂, weakening the N-N bond. rsc.org The design of ligands that can stabilize such electron-rich metal centers is crucial. While direct evidence for this compound in this context is limited, the development of multimetallic complexes has been a key strategy in N₂ activation. nih.govnih.gov

The catalytic reduction of carbon dioxide is another area of intense research. ancefn.org.arnih.gov Ligands can influence the binding of CO₂ to the metal center and facilitate subsequent transformations, such as its conversion to formate (B1220265) or methanol. bnl.govrsc.org The electronic properties of the ligand are critical in tuning the reactivity of the metal-CO₂ adduct. Although specific applications of this compound in CO₂ reduction are not detailed in the search results, the general principles of ligand design for small molecule activation suggest that its derivatives could be explored for this purpose.

Advancements in Polymer Chemistry and Functional Materials Utilizing 2,2 Azanediyldibenzonitrile

Integration as Monomers or Comonomers in Polymerization Processes

The unique molecular architecture of 2,2'-Azanediyldibenzonitrile, featuring a central secondary amine linkage and two nitrile functional groups on aromatic backbones, presents significant potential for its use as a monomer or comonomer in the synthesis of advanced polymers. While direct polymerization of this compound is not extensively documented, its functional groups serve as reactive sites for creating precursor monomers suitable for various polymerization reactions, particularly polycondensation.

Synthesis of Novel Functional Polymers and Copolymers

The synthesis of novel polymers using this compound primarily involves its chemical modification into more conventional difunctional monomers, such as diamines or dicarboxylic acids. These transformed monomers can then react with complementary comonomers to build polymer chains.

Polyamides and Polyimides: A prominent route involves the conversion of the nitrile groups (-C≡N) into primary amine (-NH₂) or carboxylic acid (-COOH) groups. For instance, reduction of the nitrile groups would yield a triamine, while hydrolysis would produce an amino-dicarboxylic acid. These resulting monomers are prime candidates for synthesizing high-performance polymers like polyamides and polyimides. The classical method for polyimide synthesis involves a two-step process where a diamine reacts with a dianhydride to form a soluble poly(amic acid) precursor, which is then cyclized through thermal or chemical means to form the final, highly stable polyimide. vt.eduresearchgate.netazom.com The incorporation of the bent, asymmetric structure derived from this compound is a known strategy to enhance the solubility and processability of otherwise rigid aromatic polymers. researchgate.netntu.edu.tw

Copolymers: By utilizing these modified monomers in reactions with various other standard monomers (e.g., different dianhydrides or diacyl chlorides), a wide range of copolymers can be synthesized. mdpi.com This approach allows for the fine-tuning of the final material's properties by adjusting the comonomer feed ratio. For example, copolymerizing a this compound-derived diamine with both a rigid and a flexible dianhydride could produce a poly(amide-imide) with a tailored balance of thermal stability and mechanical flexibility. researchgate.net

Structure-Property Relationships in this compound-containing Polymers

The anticipated properties of polymers incorporating this compound are directly linked to its distinct structural features. The relationship between a polymer's chemical structure and its macroscopic properties is a fundamental concept in materials science. researchgate.netnih.govresearchgate.netdigitellinc.com

Thermal Stability: The presence of aromatic rings in the polymer backbone is a key contributor to high thermal stability, as these structures can withstand high temperatures before degrading. core.ac.uk Polymers derived from this compound, such as polyimides, are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for high-performance applications in aerospace and microelectronics. vt.eduresearchgate.net

Solubility and Processability: A significant challenge with many high-performance aromatic polymers is their poor solubility, which complicates processing. researchgate.net The inherent kink in the this compound molecule, due to the secondary amine bridge, disrupts the planarity and close packing of polymer chains. This structural feature is expected to improve the solubility of the resulting polymers in common organic solvents, facilitating their processing into films and coatings. ntu.edu.tw

Mechanical and Dielectric Properties: The rigid nature of the benzonitrile (B105546) units would contribute to high tensile strength and modulus. researchgate.net If the nitrile groups are retained in the final polymer structure, their high polarity would likely increase the polymer's dielectric constant and could enhance adhesion and resistance to certain solvents. nih.gov The dielectric constant is a crucial property for materials used in electronic components like capacitors and insulators. nih.gov

Table 1: Predicted Structure-Property Relationships in this compound-Based Polymers

Structural FeatureAnticipated PropertyRationale
Aromatic BackboneHigh Thermal Stability, High Glass Transition Temperature (Tg)High bond energies of aromatic C-C and C-H bonds resist thermal degradation. core.ac.uk
Kinked Amine LinkageEnhanced Solubility, Amorphous MorphologyDisrupts chain packing and reduces crystallinity, making the polymer more soluble in organic solvents. researchgate.netntu.edu.tw
Polar Nitrile Groups (-C≡N)Increased Dielectric Constant, Enhanced Adhesion, Specific Solvent InteractionsThe C≡N bond is highly polar, which increases the material's ability to store electrical energy in an electric field. nih.gov
Rigid Molecular StructureGood Mechanical Strength (High Modulus and Tensile Strength)Rigid polymer chains resist deformation under stress. researchgate.net

Controlled Polymerization Methodologies

To achieve polymers with well-defined architectures, molecular weights, and low dispersity, controlled polymerization techniques are essential. These methods are crucial for creating advanced materials where precise control over the polymer structure is required.

Application in Controlled Radical Polymerization Techniques (e.g., ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. iarjset.com The core principle of ATRP involves the reversible activation and deactivation of growing polymer chains, mediated by a transition metal complex (typically copper-based), which maintains a low concentration of active radicals and minimizes termination reactions. nih.gov

While direct ATRP of this compound is not feasible, it can be chemically modified to create a monomer suitable for this technique. For example, introducing a vinyl or acrylate (B77674) group would render it polymerizable via radical methods. Subsequently, an ATRP initiator, such as a 2-bromoisobutyrate group, could be attached to the molecule, allowing it to initiate the growth of polymer chains with the this compound moiety at one end. mdpi.com

Alternatively, photoluminescent polymers derived from the thermal treatment of polyacrylonitrile (B21495) (a polymer containing nitrile groups) have been successfully used as photo-cocatalysts for Cu-catalyzed ATRP in both aqueous and organic solvents. frontiersin.org This suggests that materials derived from this compound, which also contains nitrile functionalities, could potentially be developed into novel catalysts or co-catalysts for controlled polymerization reactions. frontiersin.org

Radiation-Induced Polymerization Studies

Radiation-induced polymerization utilizes high-energy sources, such as gamma rays or electron beams, to generate radical species that initiate polymerization. nih.govnih.gov This technique offers several advantages, including the ability to operate at low temperatures and without the need for chemical initiators, resulting in high-purity polymers. mdpi.com The process can be applied to monomers in bulk, in solution, or in heterogeneous systems. ichtj.waw.pl

The initiation stage involves the radiolysis of the monomer or solvent, creating radicals that start the polymer chain growth. researchgate.net For a molecule like this compound, this method could be employed in several ways:

Polymerization of a Modified Monomer: If a polymerizable group (e.g., an acrylate) is attached to the molecule, radiation can initiate the polymerization to form a linear polymer.

Grafting: Radiation can be used to create radical sites on an existing polymer backbone, to which a modified this compound monomer can be grafted. nih.gov

Curing and Cross-linking: High-energy radiation can induce cross-linking reactions in pre-formed polymers containing this compound units. The nitrile groups or aromatic rings could potentially participate in these reactions, leading to the formation of a durable polymer network, a process widely used in the curing of coatings and adhesives. nih.govnih.gov

Table 2: Features of Controlled Polymerization Techniques Applicable to this compound Derivatives

TechniqueMechanismPotential ApplicationKey Advantages
Atom Transfer Radical Polymerization (ATRP)Reversible activation/deactivation of radical species by a transition metal catalyst. iarjset.comnih.govSynthesis of well-defined block copolymers and end-functionalized polymers from a modified monomer.Precise control over molecular weight, low dispersity (Đ ≈ 1.1-1.3), ability to create complex architectures. iarjset.com
Radiation-Induced PolymerizationGeneration of initiating radicals via high-energy radiation (e.g., gamma rays, e-beam). nih.govresearchgate.netCuring of coatings, cross-linking of polymer films, and synthesis of high-purity bulk polymers.Initiator-free system (high purity), rapid curing rates, low energy consumption, deep penetration into materials. mdpi.comnih.gov

Development of Advanced Functional Materials

The unique combination of properties expected from polymers containing this compound paves the way for the development of advanced functional materials. By leveraging the thermal stability, processability, and electronic characteristics imparted by this structural unit, materials can be designed for a range of demanding applications.

High-Temperature Dielectrics: The combination of excellent thermal stability and polar nitrile groups makes these polymers attractive candidates for use as dielectric materials in microelectronics. azom.com They could be used as insulating layers in flexible printed circuits or as encapsulants for semiconductor components that operate at elevated temperatures.

Processable High-Performance Films and Coatings: Aromatic polyimides and polyamides are known for their outstanding thermal and mechanical properties but are often difficult to process. researchgate.net The improved solubility offered by the non-linear structure of this compound could enable the creation of high-strength, thermally stable films and coatings via solution-casting techniques, suitable for aerospace components and protective coatings. ntu.edu.tw

Precursors for Nitrogen-Doped Carbons: The high nitrogen content of this compound makes its derived polymers interesting precursors for nitrogen-doped carbon materials. Through pyrolysis (high-temperature treatment in an inert atmosphere), these polymers can be converted into carbon structures with nitrogen atoms integrated into the graphitic lattice. Such materials are highly sought after for applications in catalysis, energy storage (supercapacitors and batteries), and gas separation.

Materials for Optoelectronic Applications

Comprehensive searches of scientific literature and research databases did not yield specific studies detailing the application of this compound in the synthesis or development of materials for optoelectronic applications. While the fields of organic electronics and optoelectronics actively explore a vast range of nitrile-containing compounds and aromatic amines for creating novel semiconductors, light-emitting materials, and photovoltaic devices, this compound itself is not featured in the available research. researchgate.netntu.edu.sgmdpi.comnih.govdntb.gov.ua

The general strategy in designing organic materials for optoelectronics often involves the creation of conjugated polymer systems, where alternating electron-donating and electron-accepting moieties are incorporated into the polymer backbone. ntu.edu.sg This design allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates its light absorption and emission properties, as well as its charge transport capabilities. ntu.edu.sgmdpi.com Nitrile groups are often utilized as strong electron-withdrawing groups to lower the LUMO energy level of a material, enhancing its electron-accepting or n-type characteristics.

While the molecular structure of this compound, featuring a central secondary amine (a potential electron-donating group) and two benzonitrile moieties (containing electron-withdrawing nitrile groups), suggests potential for use as a building block in such donor-acceptor systems, there is no published research to substantiate this. The synthesis of conjugated polymers for optoelectronic applications is a complex process, often relying on cross-coupling reactions like Stille and Suzuki couplings, or more recently, direct C-H arylation polymerization (DAP). ntu.edu.sg The successful incorporation of a monomer like this compound into a high-performance optoelectronic polymer would depend on its reactivity in these polymerization methods and the resulting electronic and physical properties of the polymer.

The performance of optoelectronic materials is evaluated based on several key parameters, which are summarized in the table below for a generic set of conjugated polymers. The absence of data for this compound-based materials in the scientific literature means that its potential performance in these areas remains purely speculative.

Table 1: Key Performance Parameters for Organic Optoelectronic Materials

Property Description Typical Range for High-Performance Polymers
Band Gap (Eg) The energy difference between the HOMO and LUMO levels, determining the wavelength of light absorption and emission. 1.5 - 3.0 eV
Electron Mobility (μe) The speed at which electrons move through the material under an electric field, crucial for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). > 1 cm²/Vs
Hole Mobility (μh) The speed at which holes move through the material, also critical for OFETs and OPVs. > 1 cm²/Vs
Photoluminescence Quantum Yield (PLQY) The efficiency of light emission after absorption, a key parameter for organic light-emitting diodes (OLEDs). > 50%

| Power Conversion Efficiency (PCE) | The percentage of solar energy converted into electrical energy in an OPV device. | > 15% |

Without experimental data, it is impossible to place this compound-derived materials within this performance landscape.

Utilization as Scaffolds in Responsive Materials

Similar to the findings for optoelectronic applications, there is a lack of published research on the use of this compound as a scaffold in the development of responsive materials. Responsive, or "smart," materials are designed to change their physical or chemical properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemicals. nih.govmdpi.comnih.gov

The synthesis of responsive polymers often involves the incorporation of functional monomers that can undergo a conformational change or alter their intermolecular interactions in response to a stimulus. nih.govmdpi.com For example, thermoresponsive polymers often contain monomers with a balance of hydrophilic and hydrophobic groups, leading to a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). nih.govmdpi.com At this temperature, the polymer undergoes a phase transition from a soluble to an insoluble state.

While the nitrile groups in this compound could potentially participate in hydrogen bonding or other intermolecular interactions that could be sensitive to environmental changes, there is no evidence in the scientific literature that this compound has been explored for this purpose. The development of responsive hydrogels, for instance, often involves crosslinking polymer chains to form a three-dimensional network that can swell or de-swell in response to a stimulus. nih.govrsc.org The suitability of this compound as a monomer or crosslinker in such a system has not been investigated.

The table below outlines common types of responsive materials and the chemical functionalities typically responsible for their responsive behavior.

Table 2: Common Responsive Materials and Their Functional Moieties

Type of Stimulus Responsive Behavior Common Functional Groups/Moieties
Temperature Change in solubility (LCST/UCST) N-isopropylacrylamide, oligo(ethylene glycol) methyl ether methacrylate
pH Swelling/deswelling, change in charge Carboxylic acids (e.g., acrylic acid), amines (e.g., dimethylaminoethyl methacrylate)
Light Isomerization, cleavage of chemical bonds Azobenzene, spiropyran

| Redox | Change in oxidation state, leading to property changes | Ferrocene, 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) |

Given the absence of research, the potential of this compound to contribute to any of these responsive systems is unknown. Further research would be required to synthesize polymers incorporating this compound and to characterize their response to various stimuli.

Theoretical and Computational Chemistry Studies of 2,2 Azanediyldibenzonitrile

Electronic Structure and Molecular Orbital Analysis

No published data is available.

Computational Modeling of Reaction Mechanisms and Transition States

No published data is available.

In Silico Prediction of Novel Derivatives and Predicted Reactivity

No published data is available.

Advanced Analytical Methodologies for Characterization and Quantification of 2,2 Azanediyldibenzonitrile

The precise characterization and quantification of 2,2'-Azanediyldibenzonitrile are essential for verifying its structural integrity and purity, particularly following its synthesis. nih.gov A suite of advanced analytical techniques is employed for this purpose, each providing unique insights into the molecule's structure and composition. These methodologies include sophisticated spectroscopic and chromatographic techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2'-Azanediyldibenzonitrile, and how can reaction efficiency be optimized?

  • Methodology : The compound is synthesized via palladium-catalyzed C-H activation, where nitrile groups act as directing moieties. Key parameters include catalyst loading (e.g., Pd(OAc)₂), ligand selection (e.g., tethered nitriles), and solvent optimization (e.g., DMF or toluene). Reaction efficiency improves with controlled temperature (80–120°C) and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Data Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient eluent (hexane/ethyl acetate). Yield improvements (>70%) are achievable by optimizing stoichiometry of aryl halides and amine precursors .

Q. How should researchers handle safety risks associated with this compound?

  • Risk Mitigation : The compound is classified as acutely toxic (Oral, Category 4; H302) and causes skin/eye irritation (H315, H319). Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid dust formation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Waste Disposal : Collect residues in sealed containers for incineration by certified waste management services. Do not dispose of via drains due to potential environmental hazards .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Structural Confirmation : Use ¹H/¹³C NMR to verify the aromatic proton environment and nitrile carbons (δ ~110–120 ppm). FT-IR confirms C≡N stretches (~2220 cm⁻¹). HRMS (ESI+) validates molecular weight (C₁₄H₉N₃, [M+H]⁺ = 220.0874) .
  • Purity Assessment : Analyze via HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity ≥95% is typical for research-grade material .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the mechanistic pathways of this compound-mediated C-H activation?

  • Approach : Perform DFT calculations (e.g., Gaussian 16) to compare transition states of meta- vs. para-C-H alkenylation. Key variables include ligand-metal interactions and electron density distribution at the nitrile group. Validate with kinetic isotope effect (KIE) studies .
  • Case Study : A 2025 study identified steric effects from the dibenzonitrile scaffold as critical for meta-selectivity, contradicting earlier assumptions about electronic dominance. Cross-validate with in situ IR spectroscopy to monitor intermediate formation .

Q. What strategies improve the meta-selectivity of this compound in palladium-catalyzed C-H functionalization?

  • Ligand Design : Modify the tether length between nitrile groups to adjust steric bulk. For example, extending the spacer enhances meta-selectivity in hydrocinnamic acid derivatives by 15–20% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMA) increase reaction rates but may reduce selectivity. Balance with additives like Ag₂CO₃ to stabilize Pd intermediates .

Q. How can researchers address discrepancies in reported catalytic activity of this compound across different substrates?

  • Troubleshooting Framework :

Substrate Screening : Test electron-deficient vs. electron-rich arenes to identify electronic compatibility.

Catalyst Poisoning Check : Analyze for sulfur or phosphorous contaminants via ICP-MS.

Cross-Validation : Reproduce results using standardized conditions (e.g., 5 mol% Pd, 110°C, 24 h) .

Q. What role does X-ray crystallography play in confirming the coordination geometry of this compound with transition metals?

  • Procedure : Co-crystallize the ligand with Pd(II) or Rh(I) salts. Resolve the structure using synchrotron radiation (λ = 0.710–0.980 Å). Key metrics include bond angles (N–Pd–N ~180°) and nitrile-metal distances (1.9–2.1 Å) .
  • Applications : Data from crystal structures guide ligand optimization for asymmetric catalysis, such as enantioselective C-H borylation .

Environmental and Regulatory Considerations

Q. What environmental precautions are necessary when scaling up reactions involving this compound?

  • Ecotoxicology : Although ecotoxicity data are limited, assume persistence due to aromatic stability. Avoid aqueous discharge; treat waste with activated carbon adsorption or advanced oxidation processes (AOPs) .
  • Regulatory Compliance : Follow OSHA guidelines (29 CFR 1910.1200) for hazard communication and EPA regulations (40 CFR 261) for waste classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.